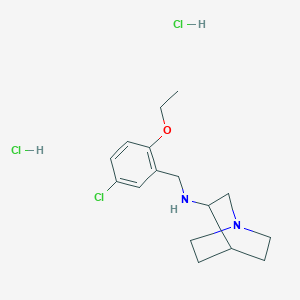
N-(5-chloro-2-ethoxybenzyl)quinuclidin-3-amine dihydrochloride
説明
N-(5-chloro-2-ethoxybenzyl)quinuclidin-3-amine dihydrochloride, also known as Xanomeline, is a muscarinic acetylcholine receptor agonist. It was first synthesized in the early 1990s and has since been extensively studied for its potential therapeutic applications. In
科学的研究の応用
N-(5-chloro-2-ethoxybenzyl)quinuclidin-3-amine dihydrochloride has been extensively studied for its potential therapeutic applications, particularly in the treatment of Alzheimer's disease and schizophrenia. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease, and clinical trials have been conducted to evaluate its efficacy in humans. This compound has also been studied for its potential use in the treatment of schizophrenia, as it has been shown to improve symptoms such as hallucinations and delusions.
作用機序
N-(5-chloro-2-ethoxybenzyl)quinuclidin-3-amine dihydrochloride acts as a muscarinic acetylcholine receptor agonist, specifically targeting the M1 and M4 receptor subtypes. Activation of these receptors has been shown to improve cognitive function and memory, as well as reduce symptoms of schizophrenia. This compound also has some affinity for the M2 and M3 receptor subtypes, which may contribute to its physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase acetylcholine release in the brain, which may contribute to its cognitive-enhancing effects. This compound also has some affinity for serotonin and dopamine receptors, which may contribute to its antipsychotic effects. However, it is important to note that the exact mechanism of action of this compound is not fully understood.
実験室実験の利点と制限
N-(5-chloro-2-ethoxybenzyl)quinuclidin-3-amine dihydrochloride has several advantages for use in lab experiments. It is a highly selective muscarinic acetylcholine receptor agonist, which makes it a useful tool for studying the physiological effects of muscarinic receptor activation. It has also been extensively studied, with a large body of literature available on its properties and effects. However, this compound also has some limitations. It has a short half-life in the body, which may limit its usefulness in some experiments. It is also relatively expensive and difficult to synthesize, which may limit its availability for some researchers.
将来の方向性
There are several potential future directions for research on N-(5-chloro-2-ethoxybenzyl)quinuclidin-3-amine dihydrochloride. One area of interest is the development of more selective muscarinic receptor agonists, which may have fewer side effects than this compound. Another area of interest is the development of novel drug delivery systems, which may improve the bioavailability and half-life of this compound. Finally, there is ongoing research into the potential therapeutic applications of this compound in other neurological and psychiatric disorders, such as Parkinson's disease and depression.
Conclusion
In conclusion, this compound is a muscarinic acetylcholine receptor agonist that has been extensively studied for its potential therapeutic applications in Alzheimer's disease and schizophrenia. Its mechanism of action involves activation of the M1 and M4 receptor subtypes, and it has a range of biochemical and physiological effects. While it has several advantages for use in lab experiments, it also has some limitations. There are several potential future directions for research on this compound, including the development of more selective muscarinic receptor agonists and novel drug delivery systems.
特性
IUPAC Name |
N-[(5-chloro-2-ethoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O.2ClH/c1-2-20-16-4-3-14(17)9-13(16)10-18-15-11-19-7-5-12(15)6-8-19;;/h3-4,9,12,15,18H,2,5-8,10-11H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCCPEBPSPSSFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)CNC2CN3CCC2CC3.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-propoxyphenyl)acetamide](/img/structure/B4709316.png)
![3-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4709317.png)


![2-(3-chlorophenyl)-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-3-methylquinoline](/img/structure/B4709344.png)

![2-[(4-iodobenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B4709356.png)

![2-(4-butoxyphenyl)-5-[4-(diethylamino)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4709365.png)
![5-[(4-chloro-3-{[(3-chloro-4-methylphenyl)amino]carbonyl}phenyl)amino]-5-oxopentanoic acid](/img/structure/B4709369.png)
![1-ethyl-4-[2-(2-methoxyphenoxy)butanoyl]piperazine](/img/structure/B4709370.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4709375.png)

![N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4709392.png)